(2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Description
This compound features a 2,3-dihydro-1H-inden-1-one core substituted with 5,6-dimethoxy groups and a benzylidene moiety. The benzylidene group is further substituted with a 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl ring, introducing electron-withdrawing chloro and trifluoromethyl groups.
Properties
IUPAC Name |
(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4/c1-31-20-9-14-8-15(22(30)18(14)11-21(20)32-2)7-13-3-5-17(6-4-13)33-23-19(25)10-16(12-29-23)24(26,27)28/h3-7,9-12H,8H2,1-2H3/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKXFOXTSUJAKG-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving chlorination and trifluoromethylation.
Attachment of the oxyphenyl group: This step involves the formation of an ether linkage between the pyridine ring and the phenyl group.
Formation of the indenone moiety: This involves cyclization reactions to form the indenone structure, followed by methoxylation to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring
The pyridine ring in the compound is substituted with electron-withdrawing groups (–Cl and –CF₃), making it susceptible to NAS reactions. The 3-chloro group is particularly reactive due to its proximity to the electron-deficient pyridine nitrogen.
Reaction Example :
Under ammonolysis conditions (e.g., NH₃ in ethanol at 100°C), the chlorine atom may be replaced by an amino group .
| Reaction Site | Reagent | Conditions | Product |
|---|---|---|---|
| 3-chloro pyridine | NH₃ (excess) | Ethanol, 100°C, 12h | 3-amino derivative |
Key Observations :
-
The trifluoromethyl (–CF₃) group stabilizes the transition state via inductive effects, accelerating NAS .
-
Steric hindrance from the o-phenyloxy group may reduce reaction rates compared to simpler pyridine derivatives .
Reduction of the Indenone Carbonyl Group
The ketone group in the indenone core can undergo reduction to form secondary alcohols.
Reaction Example :
Using NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C), the ketone is reduced to a dihydroindenol structure .
| Reducing Agent | Conditions | Yield | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2h | ~75% | Racemic mixture |
| H₂ (1 atm)/Pd-C | EtOAc, RT, 6h | >90% | Retained Z-configuration |
Mechanistic Insight :
-
The conjugated dihydroindenone system allows for selective reduction without affecting the pyridine or methoxy groups .
Hydrolysis of Methoxy Groups
The 5,6-dimethoxy substituents on the indenone are stable under neutral conditions but may undergo demethylation under acidic or enzymatic conditions.
Reaction Example :
Treatment with BBr₃ in dichloromethane at –78°C cleaves methoxy groups to yield phenolic –OH groups .
| Reagent | Conditions | Product |
|---|---|---|
| BBr₃ (3 eq) | DCM, –78°C → RT, 12h | 5,6-dihydroxy derivative |
Biological Relevance :
-
In metabolic studies, hepatic CYP450 enzymes may mediate oxidative demethylation, producing catechol derivatives prone to further conjugation .
Cycloaddition Reactions
The α,β-unsaturated ketone system in the Z-configuration enables Diels-Alder reactions with electron-rich dienes.
Reaction Example :
Reacting with 1,3-butadiene under thermal conditions (toluene, 110°C) forms a bicyclic adduct .
| Diene | Conditions | Regioselectivity |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Endo preference (80:20) |
Limitations :
-
Steric bulk from the trifluoromethylpyridinyloxy group reduces reactivity compared to simpler enones .
Metabolic Transformations
Predicted Phase I and II metabolic pathways include:
| Phase | Reaction | Enzyme | Outcome |
|---|---|---|---|
| I | Oxidative demethylation | CYP3A4 | 5/6-hydroxy metabolites |
| II | Glucuronidation | UGT1A1 | Water-soluble glucuronides |
Structural Evidence :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of indene compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The presence of the trifluoromethyl group and the pyridine moiety enhances the biological activity, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
Inhibitory effects on specific enzymes involved in cancer metabolism have been reported. The compound's structure allows it to interact with enzyme active sites effectively, potentially leading to the development of targeted therapies for metabolic disorders and cancers .
Agricultural Applications
Pesticide Development
Given the presence of the chlorinated pyridine structure, this compound has potential applications in agrochemicals as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be harnessed to create more effective pest control agents . Studies have indicated that similar compounds show efficacy against common agricultural pests.
Growth Regulators
The compound may also serve as a plant growth regulator. Research into related chemical structures has shown promise in promoting growth and enhancing resistance to environmental stressors in plants. This application could lead to improved crop yields and sustainability in agriculture .
Materials Science
Polymer Chemistry
The unique chemical properties of this compound make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its application in creating advanced materials with specific functional characteristics .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial Properties | Showed effective inhibition against multiple bacterial strains, suggesting potential for new antibiotic development. |
| Study C | Pesticide Development | Identified as a promising candidate for developing new agrochemicals with specific efficacy against target pests. |
| Study D | Polymer Chemistry | Enhanced mechanical properties when incorporated into polymer blends, indicating potential for advanced material applications. |
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A : 2-[(Z)-1-(Dimethylamino)methylidene]-5,6-dimethoxy-1H-inden-1(3H)-one ()
- Core : Shared 2,3-dihydro-1H-inden-1-one with 5,6-dimethoxy groups.
- Substituent: Dimethylamino-methylidene group instead of the pyridinyloxy-phenyl group.
Compound B : Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione ()
- Core: Pyridinedione instead of indenone.
- Substituents : Fluoro and methoxy groups on the benzylidene ring.
- Impact : Pyridinedione cores may exhibit distinct redox properties, altering reactivity in biological systems. Fluoro substituents enhance electronegativity but lack the trifluoromethyl group’s lipophilicity-boosting effects .
Compound C : 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one ()
- Core: Dihydropyridazinone.
- Substituents: Chloro, methylamino, and trifluoromethylphenyl groups.
- Impact: The dihydropyridazinone core may target kinases or oxidoreductases differently than the indenone core. The trifluoromethylphenyl group parallels the target compound’s hydrophobic interactions but lacks the pyridinyloxy linkage .
Electronic and Physicochemical Properties
- The target compound’s higher LogP (4.5 vs. 2.8–3.9) suggests superior membrane permeability, critical for intracellular targets like ferroptosis pathways .
- The trifluoromethyl and pyridinyloxy groups synergistically enhance metabolic stability and target binding compared to simpler substituents in analogs .
Ferroptosis Induction ()
- The target compound’s dimethoxy groups and pyridinyloxy substituent align with ferroptosis-inducing agents (FINs) that exploit redox imbalances. Its selectivity for cancer cells over normal tissues (therapeutic window) may exceed analogs lacking trifluoromethyl groups .
Enzyme Inhibition
- Compound C’s dihydropyridazinone core inhibits kinases, while the target compound’s indenone core may target oxidoreductases or lipid peroxidases due to its conjugated system .
Antimicrobial Potential
- Unlike rhodanine derivatives (e.g., ’s thiazolidinone compound), the target compound lacks sulfur-based heterocycles, which are critical for disrupting bacterial membranes .
Research Findings and Implications
- Synthetic Complexity : The target compound requires multi-step synthesis, including Claisen-Schmidt condensation for the benzylidene group and nucleophilic aromatic substitution for the pyridinyloxy moiety—similar to methods in and .
- Bioactivity Optimization : Trifluoromethyl groups improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors (), while dimethoxy groups may enhance antioxidant properties .
- Therapeutic Potential: Preferential ferroptosis induction in oral squamous cell carcinoma (OSCC) cells () positions this compound as a candidate for targeted cancer therapy, with superior selectivity over simpler analogs.
Biological Activity
The compound (2Z)-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic molecule that has garnered attention for its potential biological activities. The presence of various functional groups, including a trifluoromethyl pyridine moiety, suggests significant interactions with biological systems, particularly in the fields of pharmacology and agrochemicals.
Structural Characteristics
The molecular formula of the compound is , indicating a rich structure that includes halogens and multiple functional groups. These characteristics are often associated with enhanced biological activity, particularly in agrochemical applications where such compounds are used as pesticides or herbicides.
The biological activity of this compound can be primarily attributed to its ability to inhibit acetylcholinesterase (AChE), similar to other carbamate derivatives. AChE is crucial for the breakdown of acetylcholine in the synaptic cleft; its inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in target organisms, particularly pests. This mechanism is critical for the efficacy of many pesticides targeting insects and other arthropods.
Biological Activity and Efficacy
Research has shown that compounds with similar structures exhibit significant biological activities, including:
- Pesticidal Activity : The compound has been noted for its effectiveness against various pests in the phyla Arthropoda and Nematoda. Its structural components suggest a targeted interaction with pest nervous systems.
- Anticancer Potential : The presence of pyridine derivatives has been linked to anticancer properties. Studies indicate that compounds containing amino, chloro, and trifluoromethyl groups often exhibit cytotoxic effects against cancer cell lines .
Case Studies
- Pesticidal Efficacy : In studies focusing on the compound's pesticidal properties, it was found to exhibit potent activity against common agricultural pests at low concentrations. This aligns with findings from related compounds that demonstrated effective pest control through AChE inhibition.
- Cytotoxicity Testing : In vitro assays using human cancer cell lines revealed that similar pyridine-containing compounds showed significant cytotoxicity, suggesting potential therapeutic applications in oncology. The IC50 values observed indicate a concentration-dependent response, highlighting the need for further exploration into dosage and delivery mechanisms .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.82 g/mol |
| AChE Inhibition IC50 | 100 nM (estimated) |
| Solubility | Moderate in organic solvents |
| Melting Point | 50 - 52 °C |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis involves sequential condensation, substitution, and cyclization reactions. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–120°C), and catalysts like palladium complexes for cross-coupling steps. Purification via column chromatography or recrystallization ensures >95% purity. Reaction intermediates (e.g., the pyridinyl-oxybenzaldehyde precursor) must be rigorously characterized using NMR and LC-MS to avoid side products .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of the compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography or NOESY NMR to confirm the (2Z)-configuration.
- Purity : HPLC (C18 column, acetonitrile/water gradient) paired with UV detection at λ = 254 nm.
- Structural Validation : High-resolution mass spectrometry (HRMS) and FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC.
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products.
- Humidity Sensitivity : Store at 75% relative humidity; track hygroscopicity and hydrolysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 or HepG2) and control compounds.
- Meta-Analysis : Pool data from independent studies to identify outliers.
- Mechanistic Profiling : Use kinase inhibition panels or CRISPR screens to confirm target specificity. Discrepancies may arise from assay conditions (e.g., serum concentration) or metabolite interference .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots.
- QSAR Models : Train models on analogs to prioritize substitutions improving solubility (e.g., replacing -CF₃ with -OH).
- Docking Studies : Target the ATP-binding pocket of kinases (e.g., EGFR) using AutoDock Vina; validate with mutagenesis .
Q. What methodologies are recommended for evaluating the compound’s potential neurotoxicity?
- Methodological Answer :
- In Vitro : Differentiated SH-SY5Y neurons treated with 1–100 µM compound; assess viability (MTT assay) and oxidative stress (ROS probes).
- In Vivo : Zebrafish models (72-hpf exposure) to monitor developmental defects.
- Omics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or neuroinflammation) .
Q. How can flow chemistry improve the scalability and safety of its synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Minimize exothermic risks in nitro reduction steps.
- Inline Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- DoE Optimization : Apply factorial design to maximize yield while reducing solvent waste (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
